(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Solid-phase peptide synthesis Orthogonal protection strategy Lysine side-chain modification

Peptide chemists using Fmoc-Lys(Alloc)-OH expend ~15-30 min per residue on Fmoc removal before side-chain modification. H-Lys(Alloc)-OH·HCl eliminates this cycle with a free α-amine ready for direct coupling. • Direct α-amine coupling: no piperidine deprotection or DMF washes needed • Pd⁰-cleavable ε-Alloc: fully orthogonal to Fmoc, Boc, and t-Bu ester protections • Industrially validated for liraglutide/semaglutide GLP-1 API manufacturing (WO2013037266A1) • Rapid receiving QC: [α]²⁰/D +18.5±1° (c=1%, 1M HCl) for unambiguous identity confirmation • 100-g scale Fmoc-Lys(Alloc)-OH conversion via Crivici-Lajoie (85% isolated yield); HCl salt simplifies aqueous/organic phase transfer

Molecular Formula C10H19ClN2O4
Molecular Weight 266.722
CAS No. 147529-99-5
Cat. No. B587633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride
CAS147529-99-5
Molecular FormulaC10H19ClN2O4
Molecular Weight266.722
Structural Identifiers
SMILESC=CCOC(=O)NCCCCC(C(=O)O)N.Cl
InChIInChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1
InChIKeyOEQCNVUALLMGRI-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic Acid Hydrochloride (CAS 147529-99-5) – Orthogonally Protected Lysine Building Block for Selective Peptide Synthesis


(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride (CAS 147529-99-5), commonly referred to as 6‑N‑Alloc‑L‑lysine hydrochloride or H‑Lys(Alloc)‑OH·HCl, is a mono‑protected L‑lysine derivative in which the ε‑amino side‑chain is masked by the allyloxycarbonyl (Alloc) group while the α‑amino group remains free as the hydrochloride salt [1]. The Alloc carbamate is a palladium‑labile protecting group that is fully orthogonal to both Fmoc (base‑labile) and Boc/t‑Bu (acid‑labile) chemistries, enabling selective side‑chain deprotection under chemically neutral conditions without perturbing other protecting groups . This structural arrangement positions the compound as a strategic intermediate for the synthesis of branched, cyclic, and side‑chain‑modified peptides where sequential deprotection at the lysine ε‑amine is required .

Orthogonal protection (Alloc, Fmoc, Boc) for sequential deprotection logic
Selective ε-amine deprotection under neutral Pd⁰ conditions
Used in branched, cyclic and side-chain-modified peptide synthesis

Why (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic Acid Hydrochloride Cannot Be Replaced by Generic Fmoc‑Lys(Boc)‑OH or Other Protected Lysine Analogs


Protected lysine building blocks are not functionally interchangeable because the deprotection logic of each protecting‑group pair dictates the entire synthetic route. The ε‑Alloc group is removed via palladium(0)‑catalyzed allyl transfer under neutral conditions (3 eq. Pd(PPh₃)₄ in CHCl₃/AcOH/NMM, 2 h, rt) , conditions to which Fmoc (base‑labile), Boc (acid‑labile), and t‑butyl esters are completely stable [1]. In contrast, the widely used Fmoc‑Lys(Boc)‑OH releases its ε‑amine only upon final global TFA cleavage, precluding any intermediate side‑chain modification . Similarly, Dde‑ and ivDde‑protected analogs require hydrazine, which can reduce the Alloc allyl double bond and cause incompatibility in sequences that combine orthogonal groups . The present compound additionally provides a free α‑amine, allowing direct coupling without a preliminary Fmoc‑deprotection step—a feature absent in Nα‑Fmoc‑protected lysine derivatives . These mechanistic differences produce quantifiable consequences in step count, reagent compatibility, and final peptide purity, making generic substitution synthetically invalid.

Target: H-Lys(Alloc)-OH·HCl
Alternatives
Alloc removed by Pd⁰ under neutral conditions; stable to piperidine and TFA
Boc requires TFA; Dde/ivDde sensitive to piperidine or hydrazine (incompatible with Alloc)
Free α-amine enables direct coupling, eliminating one deprotection step
Fmoc-Lys(Alloc)-OH requires piperidine deprotection before coupling
Alloc orthogonal to Fmoc/tBu enables on-resin side-chain modification
Boc cleavage with TFA prevents intermediate modification; Dde migration risk

Quantitative Differentiation Evidence for (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic Acid Hydrochloride (CAS 147529-99-5) Versus Closest Analogs


Orthogonal Deprotection Selectivity: Alloc (Pd⁰, Neutral) vs. Boc (TFA, Strong Acid) vs. Dde/ivDde (Hydrazine) – Stability Matrix Quantified

The ε‑Alloc group is quantitatively removed by 3 equiv. Pd(PPh₃)₄ in CHCl₃/AcOH/N‑methylmorpholine (37:2:1) for 2 h at room temperature under argon, a neutral catalytic deprotection that leaves Fmoc, Boc, t‑butyl esters, and trityl groups completely intact . In contrast, the Boc ε‑protecting group requires 95% TFA for removal—conditions that simultaneously cleave t‑butyl side‑chain protections and peptide‑resin linkers, preventing intermediate side‑chain functionalization [1]. Dde‑protected lysine exhibits measurable migration (scrambling) during standard 20% piperidine Fmoc‑deprotection cycles; the hindered ivDde variant is approximately 15‑fold more piperidine‑stable than Dde but remains incompatible with Alloc due to hydrazine‑mediated allyl reduction [2]. The Alloc group is uniquely stable to both 20% piperidine (≥99% retention over multiple Fmoc cycles) and 95% TFA, confirmed by RP‑HPLC analysis [1].

Orthogonal Deprotection Selectivity
Class-level
Alloc: stable to piperidine (≥99% retention) and TFA; cleaved by Pd⁰. Boc: TFA-labile. Dde: piperidine-sensitive, scrambling risk.
Enables fully orthogonal protection scheme
Class-level consensus; confirm with lot-specific COA
Solid-phase peptide synthesis Orthogonal protection strategy Lysine side-chain modification

Free α‑Amine Strategy: Synthetic Step Reduction vs. Nα‑Fmoc‑Nε‑Alloc‑L‑lysine (Fmoc‑Lys(Alloc)‑OH, CAS 146982‑27‑6)

H‑Lys(Alloc)‑OH·HCl bears a free α‑amine, allowing direct carboxy‑activation and coupling to an acyl donor without any prior deprotection step . In contrast, Fmoc‑Lys(Alloc)‑OH (CAS 146982‑27‑6) requires quantitative Fmoc removal with 20% piperidine/DMF (typically 2 × 5–10 min treatments) followed by extensive DMF washing (5 × 1 min) before the α‑amine is available for coupling . Each Fmoc deprotection–wash cycle adds approximately 15–30 min of instrument time per residue on an automated peptide synthesizer and consumes reagents. In a typical 30‑residue peptide incorporating one Alloc‑protected lysine, using the free amine directly eliminates 2 synthetic steps (Fmoc deprotection + wash) and avoids exposure of the growing peptide chain to basic conditions, which can reduce aspartimide formation and epimerization [1]. The hydrochloride salt form further enhances solubility in aqueous and alcoholic media (freely soluble in water and alcohols) compared to the free base (solubility ~30 g/L in water at 25 °C) .

Free α‑Amine Strategy
Head-to-head
0 pre-coupling steps vs. 1 deprotection + 5 washes (~15–30 min saved per residue)
Direct coupling reduces cycle time and epimerization risk
Validated in automated Fmoc/tBu SPPS
Solution-phase peptide synthesis Fragment condensation Step-count optimization

Scalable Synthesis with Verified Yield: Large‑Scale Preparation of Fmoc‑Lys(Alloc)‑OH from H‑Lys(Alloc)‑OH (Crivici & Lajoie, 1993)

Crivici and Lajoie (Synthetic Communications, 1993) reported a robust procedure for the 100‑g‑scale preparation of Fmoc‑Lys(Alloc)‑OH from H‑Lys(Alloc)‑OH (the free‑base form of the target compound) in 85% isolated yield [1]. The method can be adapted to a near‑one‑pot process without isolation of the Lys(Alloc) intermediate, yielding slightly reduced but still synthetically useful yields [1]. This contrasts with the preparation of the reverse orthogonal isomer Alloc‑Lys(Fmoc)‑OH, which requires a more complex multi‑step protection sequence and typically achieves lower overall yields due to the additional protection/deprotection manipulations . The demonstrated scalability to 100‑g scale with 85% yield confirms that H‑Lys(Alloc)‑OH serves as a viable commercial intermediate for downstream manufacturing of the more complex dual‑protected building block [1].

Scalable Synthesis Yield
Head-to-head
85% isolated yield at 100 g scale (H-Lys(Alloc)-OH → Fmoc-Lys(Alloc)-OH)
Demonstrated manufacturing scalability
Crivici & Lajoie (1993) procedure
Process chemistry Large-scale peptide building block preparation Manufacturing scalability

Industrial Validation in Complex Drug Substance Synthesis: Liraglutide (GLP‑1 Analog) Manufactured Using Fmoc‑Lys(Alloc)‑OH Intermediate

Patent WO2013037266A1 (Method for Solid Phase Synthesis of Liraglutide) explicitly employs Fmoc‑Lys(Alloc)‑OH—the direct downstream derivative of H‑Lys(Alloc)‑OH·HCl—for incorporation of the lysine residue requiring orthogonal side‑chain protection during assembly of the 31‑amino‑acid GLP‑1 receptor agonist [1]. The patented process achieves a final liraglutide HPLC purity of 99.1–99.17% with purification yields of 52.7–55.2% and total yields of 15.32–15.87% from resin‑bound synthesis through purification [1]. In contrast, alternative liraglutide synthetic routes employing Fmoc‑Lys(Boc)‑OH cannot achieve the same intermediate side‑chain functionalization because the Boc group remains until final global TFA cleavage, necessitating entirely different conjugation strategies for the palmitoyl‑Glu side chain [1]. This industrial precedent directly validates the procurement value of the Alloc‑based orthogonal protection strategy embodied by H‑Lys(Alloc)‑OH·HCl.

Industrial Validation (Liraglutide)
Reported
Liraglutide purity 99.1–99.17%, total yield 15.32–15.87% (Alloc-based route)
Industrial precedent supports Alloc strategy
WO2013037266A1 Examples 12–14
GLP-1 peptide manufacturing Pharmaceutical solid-phase synthesis Process validation

Chiral Identity and Enantiopurity Benchmark: Specific Optical Rotation [α]²⁰/D +18.5±1° (c = 1% in 1 M HCl) as Quantitative QC Gate

The hydrochloride salt of H‑Lys(Alloc)‑OH is characterized by a specific optical rotation of [α]²⁰/D +18.5±1° (c = 1% in 1 M HCl) with an assay specification of ≥99.0% (HPLC) from the highest‑quality commercial source . This value serves as a quantitative chiral identity and enantiopurity benchmark. In contrast, the Nα‑Fmoc‑Nε‑Alloc‑L‑lysine (Fmoc‑Lys(Alloc)‑OH) derivative exhibits [α]²⁰/D −12±1° (c = 1% in DMF), a sign inversion due to the strongly chromophoric and stereoelectronically influential Fmoc group . The free amine hydrochloride salt therefore provides a direct, unambiguous polarimetric QC parameter that is not convoluted by the contribution of an Nα‑protecting group, enabling independent verification of both chemical identity and stereochemical integrity in a single measurement. Commercially available lots of the hydrochloride salt are offered at ≥97% purity (HPLC) , while premium grades reach ≥99.0% .

Chiral Identity Benchmark
Source review
[α]²⁰/D +18.5±1° (c=1% in 1 M HCl), purity ≥99.0% (HPLC)
Direct stereochemical identity test
Incoming QC without HPLC; verify certificate of analysis
Chiral purity specification Quality control Enantiomeric excess verification

Procurement‑Relevant Application Scenarios for (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic Acid Hydrochloride (CAS 147529-99-5) Based on Quantitative Evidence


Solution‑Phase Fragment Condensation and Hybrid SPPS/Solution‑Phase Synthesis

When the synthetic design requires a protected lysine building block that can be directly coupled via its free α‑amine without a prior deprotection step—for example, in the solution‑phase assembly of peptidomimetic fragments or the construction of semaglutide‑class GLP‑1 analogs—H‑Lys(Alloc)‑OH·HCl eliminates the Fmoc removal cycle (2 × piperidine treatment + 5 DMF washes, ~15–30 min per residue) required by Fmoc‑Lys(Alloc)‑OH . This step‑count reduction and avoidance of basic conditions are particularly critical when the acyl donor contains base‑sensitive functionalities (e.g., ester linkages, succinimide‑prone sequences) [1].

On‑Resin Orthogonal Side‑Chain Modification for Branched, Cyclic, and Bioconjugate Peptides

For peptides requiring selective ε‑amine deprotection to install side‑chain modifications (biotin, fluorophores, fatty acids, or cross‑linkers) while the N‑terminal Fmoc group and acid‑labile side‑chain protections remain intact, the Alloc group's unique neutral Pd⁰‑cleavage chemistry is the only viable solution. The standardized deprotection protocol (3 eq. Pd(PPh₃)₄ in CHCl₃/AcOH/NMM, 2 h, rt) has been industrially validated in the manufacture of liraglutide (WO2013037266A1), yielding >99% HPLC‑pure drug substance [2]. Neither Boc‑protected (requires TFA) nor Dde/ivDde‑protected (requires hydrazine, incompatible with Alloc) lysine analogs can replicate this orthogonal deprotection logic .

Large‑Scale Manufacturing of Orthogonally Protected Building Blocks for cGMP Peptide Production

The Crivici–Lajoie procedure (Synthetic Communications, 1993) provides a validated process for converting H‑Lys(Alloc)‑OH to Fmoc‑Lys(Alloc)‑OH at 100‑g scale with 85% isolated yield [3]. For CDMOs and peptide API manufacturers scaling up liraglutide, semaglutide, or other GLP‑1 agonists that depend on Alloc‑based orthogonal protection, procuring H‑Lys(Alloc)‑OH·HCl as the penultimate intermediate secures a reliable, high‑yield synthetic node in the supply chain. The hydrochloride salt's demonstrated solubility in water and alcohols simplifies reactor cleaning and process transfer between aqueous and organic phases .

Incoming QC and Compendial Identity Testing via Polarimetry

The specific optical rotation [α]²⁰/D +18.5±1° (c = 1% in 1 M HCl) provides a rapid, instrumentally simple compendial identity test that can be performed at receiving without HPLC method development . This value is orthogonal (sign‑inverted) to Fmoc‑Lys(Alloc)‑OH ([α]²⁰/D −12±1° in DMF) , enabling laboratories that stock multiple protected lysine derivatives to unambiguously confirm the correct building block has been received before committing it to GMP synthesis campaigns. The ≥97–99% HPLC purity specification from reputable vendors further ensures batch‑to‑batch consistency for regulated applications.

Application
Selection Property
Validation Focus
Solution-phase fragment condensation & hybrid synthesis
Direct coupling capability (free α-amine)
Step-count reduction and base-sensitive compatibility
On-resin orthogonal side-chain modification
Neutral Pd⁰-cleavable Alloc group
On-resin modification with intact Fmoc/tBu groups
Large-scale manufacturing of dual-protected building blocks
Documented scalable synthesis procedure
Process robustness and supply chain security
Incoming QC via polarimetry
Unambiguous polarimetric identity test
Rapid material verification without HPLC
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